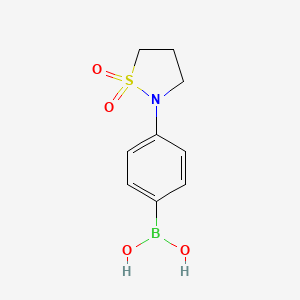

(4-(1,1-二氧化异噻唑烷-2-基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex and often requires multiple steps. For example, the synthesis of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, a compound related to (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid, involves several steps starting from α-hydroxy-α-(4-nitrophenyl)-α-phenylacetic acid. This process includes nitration, reduction, and the introduction of the boronic acid group . Although the exact synthesis of (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid is not described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. The boron atom can form reversible covalent bonds with diols and amino acids, which is a key feature in their reactivity. The ortho-substituents on the phenyl ring can influence the reactivity and stability of the boronic acid, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where the ortho-substituent prevents coordination of amines to the boron atom .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are particularly known for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. The ortho-substituents on the phenyl ring can play a significant role in the reactivity of these compounds. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in catalyzing the dehydrative condensation between carboxylic acids and amines, leading to amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The boron atom imparts unique reactivity to these compounds, allowing them to interact with various functional groups. The presence of substituents on the phenyl ring can affect the acidity, stability, and overall reactivity of the boronic acid. For example, the trifluoromethyl groups in 2,4-bis(trifluoromethyl)phenylboronic acid increase its electron-withdrawing capacity, which can enhance its catalytic activity . The synthesis of oxazolidin-2-ones also highlights the importance of stereochemistry and regioselectivity in the reactions involving boronic acid derivatives .

科学研究应用

络合和结构分析

硼酸,包括苯基硼酸,因其通过 DD·AA(供体-供体-受体-受体)型络合物与各种氢键受体形成络合物的性质而被广泛研究。Sharma 和 Bhattacharyya(2017 年)的研究深入了解了苯基二硼酸与 N-/O-氢键受体的络合行为,突出了它们的稳定性和在分子识别和传感器设计中的潜在应用 (Sharma & Bhattacharyya, 2017).

光学和电子应用

苯基硼酸已被用于筛选有机室温磷光 (RTP) 和机致发光 (ML) 材料。张等人(2018 年)证明了芳基硼酸与二元醇的环酯化如何导致具有显着 RTP 和 ML 特性的材料,为它们在光电器件中的应用开辟了道路 (Zhang 等人,2018 年).

传感应用

Chu 等人(2019 年)开发了一种使用源自 (4-(二苯胺基)苯基)硼酸的荧光探针传感同型半胱氨酸的新方法。该探针表现出高选择性和灵敏度,展示了苯基硼酸在开发用于生物应用的基于荧光的传感器的潜力 (Chu 等人,2019 年).

抗病毒应用

用苯基硼酸衍生物修饰纳米颗粒在抗病毒疗法的开发中显示出前景。Khanal 等人(2013 年)探索了使用苯基硼酸修饰的纳米颗粒作为丙型肝炎病毒的潜在抑制剂,突出了硼酸在药物化学和药物开发中的多功能性 (Khanal 等人,2013 年).

安全和危害

属性

IUPAC Name |

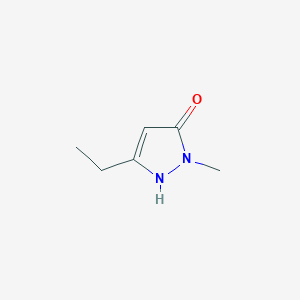

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRFEMBBOLGQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)